molecular formula C8F16O3 B12699828 2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane CAS No. 84041-66-7

2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane

Cat. No.: B12699828
CAS No.: 84041-66-7
M. Wt: 448.06 g/mol
InChI Key: FZTKCIWSVIVEKI-UHFFFAOYSA-N
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Description

2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane is a highly fluorinated organic compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a dioxane ring. The presence of fluorine atoms imparts significant chemical stability and resistance to degradation, making it a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane typically involves multiple steps, including the introduction of fluorine atoms and the formation of the dioxane ring. One common synthetic route involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated alcohols or ketones, while reduction can produce partially or fully reduced derivatives of the original compound.

Scientific Research Applications

2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biological studies due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its potential use in drug development, particularly in designing drugs with enhanced stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by forming strong hydrogen bonds and van der Waals interactions. The dioxane ring structure also contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,5,6-Pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane: Lacks the pentafluoroethoxy group, resulting in different chemical properties.

    2,2,3,5,6-Pentafluoro-5-(trifluoromethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane: Contains a trifluoromethoxy group instead of a pentafluoroethoxy group, leading to variations in reactivity and stability.

Uniqueness

2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane is unique due to its combination of multiple fluorine atoms and the pentafluoroethoxy group. This unique structure imparts enhanced chemical stability, resistance to degradation, and specific reactivity patterns that distinguish it from other similar compounds.

Properties

CAS No.

84041-66-7

Molecular Formula

C8F16O3

Molecular Weight

448.06 g/mol

IUPAC Name

2,2,3,5,6-pentafluoro-5-(1,1,2,2,2-pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane

InChI

InChI=1S/C8F16O3/c9-1(3(11,12)13)6(20,21)25-2(10,4(14,15)16)8(24,26-1)27-7(22,23)5(17,18)19

InChI Key

FZTKCIWSVIVEKI-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(C(O1)(F)F)(C(F)(F)F)F)(OC(C(F)(F)F)(F)F)F)(C(F)(F)F)F

Origin of Product

United States

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